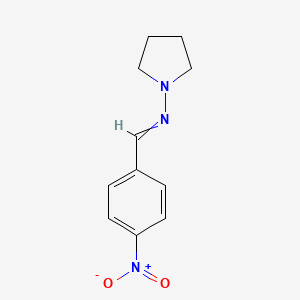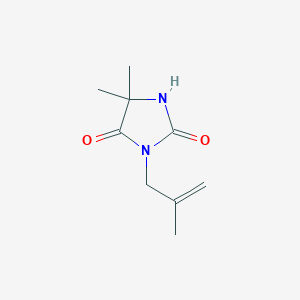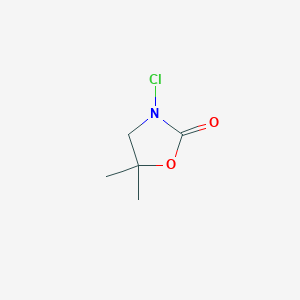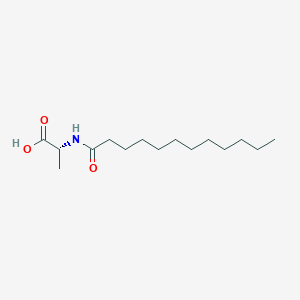![molecular formula C9H14ClNO4 B14603977 [4-(2-Aminoethyl)phenoxy]methanetriol;hydrochloride CAS No. 61035-89-0](/img/structure/B14603977.png)
[4-(2-Aminoethyl)phenoxy]methanetriol;hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[4-(2-Aminoethyl)phenoxy]methanetriol;hydrochloride is a chemical compound with the molecular formula C9H14ClNO4. It is a hydrochloride salt form of [4-(2-Aminoethyl)phenoxy]methanetriol, which is characterized by the presence of an aminoethyl group attached to a phenoxy ring, along with three hydroxyl groups on the methanetriol moiety .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [4-(2-Aminoethyl)phenoxy]methanetriol;hydrochloride typically involves the reaction of 4-(2-Aminoethyl)phenol with formaldehyde under acidic conditions to introduce the methanetriol group. The reaction is followed by the addition of hydrochloric acid to form the hydrochloride salt. The reaction conditions often include:
Temperature: Moderate temperatures (around 50-70°C)
Solvent: Aqueous or alcoholic medium
Catalyst: Acidic catalyst such as hydrochloric acid
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch or continuous reactors: to ensure consistent product quality
Purification steps: such as crystallization or recrystallization to obtain the pure hydrochloride salt
Quality control measures: to ensure the compound meets industrial standards
Analyse Des Réactions Chimiques
Types of Reactions
[4-(2-Aminoethyl)phenoxy]methanetriol;hydrochloride undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The amino group can be reduced to form secondary or tertiary amines.
Substitution: The phenoxy ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Electrophiles such as halogens (Cl2, Br2) or nitrating agents (HNO3).
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of halogenated or nitrated derivatives.
Applications De Recherche Scientifique
[4-(2-Aminoethyl)phenoxy]methanetriol;hydrochloride has diverse applications in scientific research, including:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, such as antimicrobial or anticancer properties.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Mécanisme D'action
The mechanism of action of [4-(2-Aminoethyl)phenoxy]methanetriol;hydrochloride involves its interaction with specific molecular targets. The aminoethyl group can interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The phenoxy ring and hydroxyl groups contribute to its binding affinity and specificity. The exact molecular targets and pathways depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(2-Aminoethyl)phenol: Lacks the methanetriol group, making it less hydrophilic.
4-(2-Aminoethyl)phenoxy]methanol: Contains only one hydroxyl group, leading to different reactivity and solubility.
4-(2-Aminoethyl)phenoxy]ethanol: Has an ethyl group instead of methanetriol, affecting its chemical properties.
Uniqueness
[4-(2-Aminoethyl)phenoxy]methanetriol;hydrochloride is unique due to the presence of three hydroxyl groups on the methanetriol moiety, which enhances its hydrophilicity and reactivity. This makes it a versatile compound for various chemical and biological applications.
Propriétés
Numéro CAS |
61035-89-0 |
|---|---|
Formule moléculaire |
C9H14ClNO4 |
Poids moléculaire |
235.66 g/mol |
Nom IUPAC |
[4-(2-aminoethyl)phenoxy]methanetriol;hydrochloride |
InChI |
InChI=1S/C9H13NO4.ClH/c10-6-5-7-1-3-8(4-2-7)14-9(11,12)13;/h1-4,11-13H,5-6,10H2;1H |
Clé InChI |
VEISWEPNJYPHAG-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1CCN)OC(O)(O)O.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![1,3,7-Triazabicyclo[4.3.1]decan-2-one, 3-ethyl-7-methyl-](/img/structure/B14603942.png)




![4-Pyridinecarboxylic acid, 2-[(2,4-dinitrophenyl)methyl]-](/img/structure/B14603963.png)


